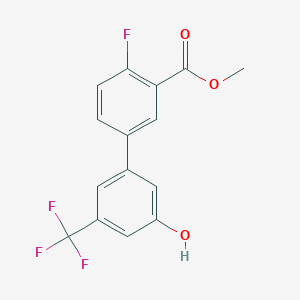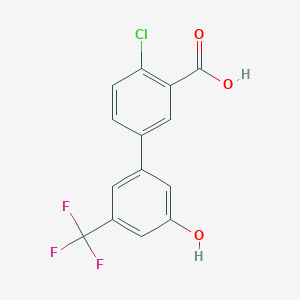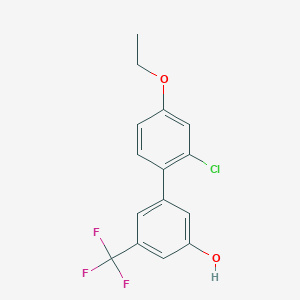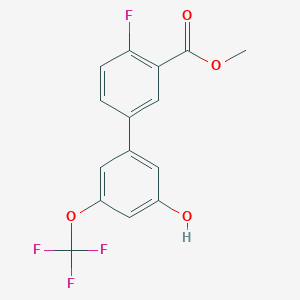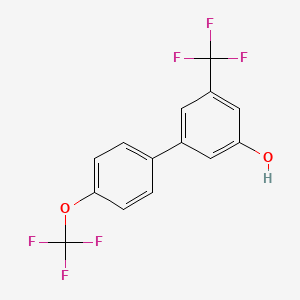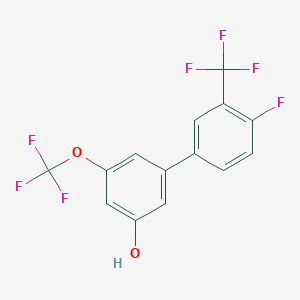
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-F3TFP-3TFMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated phenol that is structurally similar to other fluorinated phenols, such as 4-fluorophenol and 3-fluorophenol. 5-F3TFP-3TFMP is a highly water-soluble compound and is used in a range of laboratory experiments.
Aplicaciones Científicas De Investigación
5-F3TFP-3TFMP has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various fluorinated compounds, such as 4-fluoro-3-trifluoromethylphenol and 3-fluorophenol. It has also been used as a reagent in the synthesis of various pharmaceutical compounds, such as dihydropyridines and thiadiazoles. 5-F3TFP-3TFMP has also been used in the synthesis of a variety of organic compounds, such as amides, nitriles, and esters.
Mecanismo De Acción
The mechanism of action of 5-F3TFP-3TFMP is not fully understood. It is believed that the fluorinated phenol group of 5-F3TFP-3TFMP is able to interact with various biological molecules, such as proteins and enzymes, to produce various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3TFP-3TFMP are not fully understood. However, it has been shown to have antifungal and antibacterial activity, and has been used in the treatment of various fungal and bacterial infections. It has also been shown to have anti-inflammatory and antioxidant effects, and has been used in the treatment of various inflammatory and oxidative stress-related conditions.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-F3TFP-3TFMP in laboratory experiments include its high water solubility, which makes it easy to work with and store. It is also stable at room temperature, which makes it suitable for a variety of laboratory experiments. The main limitation of 5-F3TFP-3TFMP is its relatively low purity, which can affect the accuracy of the results.
Direcciones Futuras
There are a number of potential future directions for 5-F3TFP-3TFMP. One potential direction is the development of more efficient synthesis methods that yield higher purity products. Another potential direction is the investigation of its mechanism of action in more detail, as this could lead to a better understanding of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-F3TFP-3TFMP, such as its use in the treatment of various fungal and bacterial infections. Finally, further research could be conducted to explore the potential toxicological effects of 5-F3TFP-3TFMP, as this could provide important information on its safety.
Métodos De Síntesis
5-F3TFP-3TFMP can be synthesized using a variety of methods. The most common method is the reaction of 4-fluoro-3-trifluoromethylphenol with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. This method yields a product with 95% purity. Other methods include the reaction of 4-fluoro-3-trifluoromethylphenol with trifluoromethanesulfonic anhydride in the presence of a suitable catalyst, such as triethylamine.
Propiedades
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F7O2/c15-12-2-1-7(5-11(12)13(16,17)18)8-3-9(22)6-10(4-8)23-14(19,20)21/h1-6,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRUGOKTQLHWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686741 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-17-1 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


